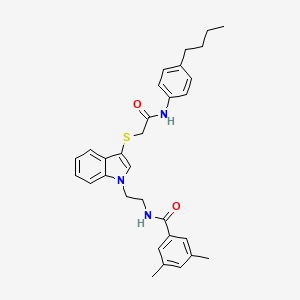
N-(2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide" is a complex molecule that appears to be a derivative of indole, a structure known for its significance in natural and synthetic compounds with biological activity. Indole derivatives, such as the ones mentioned in the provided papers, often exhibit a range of biological activities and are of interest in the development of pharmaceuticals .
Synthesis Analysis
The synthesis of indole derivatives can involve various chemical reactions, as demonstrated in the first paper. The authors describe the synthesis of new derivatives of 2,3-dimethylindole by reacting N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(aroyl)amides and 4-methyl-N-(4-oxonaphthalen-1(4H)-ylidene)benzene-1-sulfonamide with 2,3-dimethylindole. The reaction's feasibility is influenced by the redox potential of the starting amides and steric factors. The paper suggests that if a free C=C bond is present in the quinoid ring of the starting arylsulfonamides, a 1,4-addition reaction occurs, leading to the formation of biologically active N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl(naphthyl-1)]arylsulfonamides .
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their biological activity. The presence of substituents on the indole ring, such as the 2,3-dimethyl groups mentioned in the first paper, can significantly affect the molecule's properties and reactivity. The specific compound likely has a complex structure with multiple functional groups, including an amide, a thioether, and an aromatic system, which could contribute to its potential biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indole derivatives can include redox reactions, as well as 1,4-addition, as noted in the first paper. The redox potential plays a vital role in determining the course of the reaction, with high redox potential leading to reduction and 1,4-addition. The specific conditions and reagents used in these reactions can lead to a variety of products with different biological activities .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of the specific compound , they do provide insight into the properties of similar indole derivatives. These compounds can exhibit a range of biological activities, which can be predicted using programs like PASS. The physical properties such as solubility, melting point, and stability, as well as chemical properties like reactivity and biological activity, are influenced by the molecular structure and the nature of the substituents on the indole ring .
Relevant Case Studies
The first paper provides an analysis of the potential biological activity of the synthesized indole derivatives using the PASS program. The synthesized compounds are predicted to exhibit activities such as para amino benzoic acid antagonist, glutamyl endopeptidase II inhibitor, CYP3A2 substrate, insulysin inhibitor, membrane integrity agonist, and phobic disorders treatment. These predictions suggest that the compounds could have therapeutic applications, although specific case studies or clinical trials are not mentioned in the abstract .
The second paper does not directly relate to the compound but discusses the pharmacological evaluation of benzo[b]thiophen derivatives, which are structurally distinct from indole derivatives. These compounds were assessed for their anti-5HT and anti-tumor activity, indicating the importance of evaluating the biological activities of synthesized compounds in drug development .
Wissenschaftliche Forschungsanwendungen
Antiarhythmic Agents
Compounds with structural elements similar to the requested compound have been synthesized and evaluated for their potential as antiarrhythmic agents. These studies demonstrate the capability of such compounds to prolong the effective refractory period of isolated rabbit atria and provide prophylactic activity against specific cardiac arrhythmias. Furthermore, some of these compounds exhibit local anesthetic activity, suggesting a multifaceted pharmacological profile suitable for further exploration in cardiovascular therapeutics (D. Yung, E. Lo, M. Vohra, 1972).
Antioxidants and Neuroprotective Agents
Research into compounds combining ferulic, lipoic, and comenic acids with melatonin structures has yielded promising results for the treatment of neurodegenerative diseases like Alzheimer's. These compounds have shown potent antioxidant capacities, neuroprotective effects against cell death induced by oxidative stress, and the activation of the Nrf2 signaling pathway. This suggests their utility in pathologies associated with oxidative stress, highlighting a significant application in neurodegenerative disease research (Irene Pachón-Angona et al., 2019).
Anti-inflammatory and Analgesic Compounds
Studies have also focused on the synthesis and evaluation of compounds for their anti-inflammatory, analgesic, and non-ulcerogenic properties. By designing hybrid molecules, researchers aim to develop new chemical entities that offer potential anti-inflammatory agents with reduced gastrointestinal toxicities associated with traditional NSAIDs. This research provides insights into creating safer and effective anti-inflammatory and analgesic medications (S. Bhandari et al., 2010).
Antimicrobial and Antioxidant Activities
The synthesis of thiazolidinone and azetidinone derivatives incorporating indolylthienopyrimidines has been explored for their antimicrobial and antioxidant activities. Such studies underscore the potential of these compounds in developing new antimicrobial agents with additional antioxidant properties, offering a broad spectrum of applications in medicinal chemistry (A. R. Saundane et al., 2012).
Eigenschaften
IUPAC Name |
N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N3O2S/c1-4-5-8-24-11-13-26(14-12-24)33-30(35)21-37-29-20-34(28-10-7-6-9-27(28)29)16-15-32-31(36)25-18-22(2)17-23(3)19-25/h6-7,9-14,17-20H,4-5,8,15-16,21H2,1-3H3,(H,32,36)(H,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJYWUQNXYYTGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

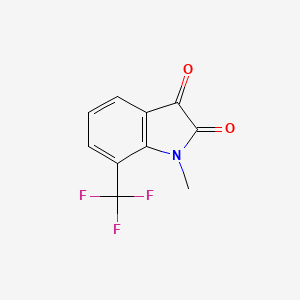
![Ethyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B2502873.png)
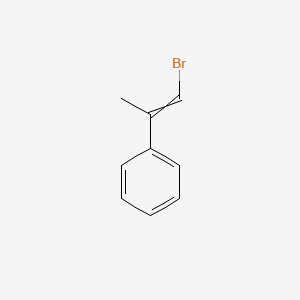
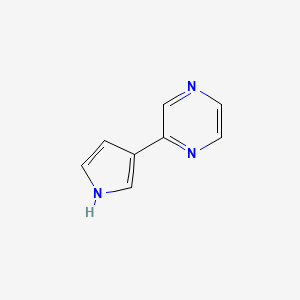
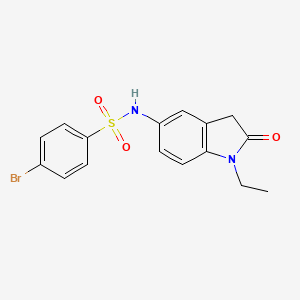
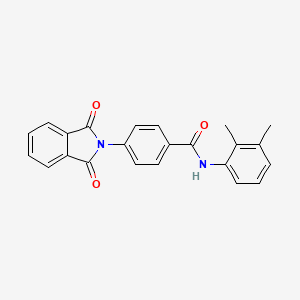
![4-(2,4-Dichlorophenyl)-2-(4-methoxyphenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2502879.png)
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2502882.png)
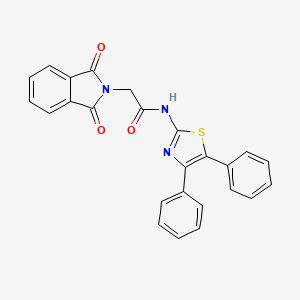
![1-(3,4-Dimethylphenyl)-4-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]pyrrolidin-2-one](/img/structure/B2502887.png)
![N,N-Dimethyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride](/img/structure/B2502888.png)
![1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2502889.png)
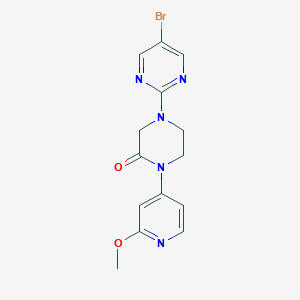
![N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2502891.png)